molecular formula C20H20N4O2 B2587240 7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 839680-02-3

7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2587240
CAS No.: 839680-02-3
M. Wt: 348.406
InChI Key: YTWBZFMOWAOPON-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a high-value chemical tool recognized in biochemical research for its role as a potent and selective inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β). This compound and its structural analogs have been designed to target the ATP-binding site of GSK-3β, exhibiting significant inhibitory activity and selectivity over other kinases . The dysregulation of GSK-3β is implicated in the pathogenesis of several diseases, making this inhibitor a critical reagent for investigating signaling pathways in neurological disorders, including Alzheimer's disease, where it helps elucidate tau protein hyperphosphorylation mechanisms. Furthermore, due to the involvement of GSK-3β in cellular processes such as proliferation, apoptosis, and inflammation, this compound is widely used in oncology research to study its effects on cancer cell survival and growth . Its application extends to the field of stem cell biology, where modulating the Wnt/β-catenin signaling pathway is essential for understanding cell fate determination. Researchers utilize this specific carbaldehyde derivative to gain precise mechanistic insights, making it an indispensable compound for probing complex kinase-dependent cellular events in vitro.

Properties

IUPAC Name

7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-15-7-8-18-21-19(17(14-25)20(26)24(18)13-15)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWBZFMOWAOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where a phenylpiperazine derivative is introduced to the core structure.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenated reagents under basic or acidic conditions, depending on the desired substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: It has potential as an inhibitor for enzymes involved in critical biological pathways.

    Receptor Binding: The compound can bind to specific receptors, making it useful in studying receptor-ligand interactions.

Medicine:

    Drug Development: It is being investigated for its potential to treat diseases such as cancer, due to its ability to interfere with cellular pathways.

Industry:

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing: Employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can bind to enzymes, altering their activity, or interact with receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological target, but common pathways include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Bulky groups (e.g., 4-phenylpiperazine) may enhance binding to sterically tolerant targets (e.g., GPCRs or kinases), while smaller groups (e.g., pyrrolidinyl) prioritize metabolic stability .
  • Position 3 : The aldehyde enables derivatization (e.g., Schiff bases in ), offering a handle for prodrug design or covalent targeting.
  • Position 7 : Methyl substitution (as in the target compound) balances lipophilicity without extreme hydrophobicity.

Implications for the Target Compound :

  • The 4-phenylpiperazine group may improve CNS penetration or kinase affinity, but antimicrobial effects are likely modest based on class trends .
  • Carbaldehyde reactivity could be exploited for targeted delivery (e.g., imine-linked prodrugs) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde?

  • Answer : The compound’s core structure can be synthesized via condensation reactions between substituted pyrimidine precursors and piperazine derivatives. For example, hydrazine-mediated cyclization of ethyl carboxylate intermediates (e.g., 2-R-5-oxo-6-ethylcarboxylate derivatives) in alcoholic solvents (e.g., ethanol or methanol) at 78°C yields pyrido[1,2-a]pyrimidine scaffolds with high regioselectivity . Key steps include optimizing solvent polarity and reaction time to minimize side products. Structural confirmation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry.

Q. How can structural ambiguities in pyrido[1,2-a]pyrimidine derivatives be resolved during characterization?

  • Answer : Ambiguities in regiochemistry or substituent orientation can be addressed using 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial relationships between protons. For example, NOE correlations between the methyl group at position 7 and the phenylpiperazine moiety can confirm substitution patterns. IR spectroscopy further validates carbonyl (C=O) and aldehyde (CHO) functional groups .

Q. What preliminary assays are recommended for evaluating the biological activity of this compound?

  • Answer : Prioritize antimicrobial screening (e.g., against Gram-positive/negative bacteria or fungi) using agar diffusion or microdilution assays, as structurally related pyrimidine derivatives exhibit broad-spectrum activity . Cytotoxicity assays (e.g., MTT on mammalian cell lines) should precede advanced pharmacological studies to assess safety margins.

Advanced Research Questions

Q. How can synthetic challenges, such as low yields in aldehyde functionalization, be mitigated?

  • Answer : Low yields during aldehyde introduction may stem from competing side reactions (e.g., oxidation or dimerization). Using inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) during formylation steps can suppress undesired pathways. Catalytic systems like Pd/C or TEMPO may stabilize reactive intermediates .

Q. What mechanistic insights explain the antimicrobial activity of pyrido[1,2-a]pyrimidine derivatives?

  • Answer : Molecular docking studies suggest that the 4-phenylpiperazine moiety interacts with bacterial topoisomerase II or fungal cytochrome P450 enzymes, disrupting DNA replication or ergosterol biosynthesis. Activity can be modulated by varying substituents on the phenyl ring (e.g., electron-withdrawing groups enhance potency against resistant strains) .

Q. How do solvent polarity and reaction temperature influence regioselectivity in pyrido[1,2-a]pyrimidine synthesis?

  • Answer : Polar aprotic solvents (e.g., DMF) favor cyclization at the pyrimidine N1 position, while protic solvents (e.g., ethanol) promote reactivity at the pyridine C2 site. Elevated temperatures (70–80°C) accelerate ring closure but may reduce selectivity. A balance is achieved by using ethanol at 78°C, yielding >85% regioselective products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity for structurally similar compounds?

  • Answer : Variations in antimicrobial efficacy may arise from differences in bacterial strain susceptibility or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to normalize results. SAR studies should isolate the impact of substituents like the 7-methyl group or 3-carbaldehyde .

Methodological Recommendations

Q. What strategies optimize catalytic efficiency in reductive cyclization reactions for pyrido[1,2-a]pyrimidine synthesis?

  • Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates improves atom economy. Optimize catalyst loading (5–10 mol% Pd(OAc)₂) and reductant (e.g., HCO₂H/Et₃N) to achieve >90% conversion. Monitor reaction progress via TLC or HPLC to minimize over-reduction .

Q. What safety protocols are critical when handling reactive intermediates in this compound’s synthesis?

  • Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to the compound’s potential toxicity (H300: fatal if swallowed). Avoid ignition sources (P210) and store at 2–8°C under inert gas (N₂) to prevent degradation. Spills require neutralization with 10% sodium bicarbonate .

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